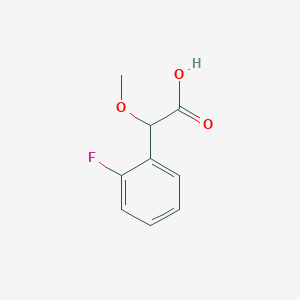

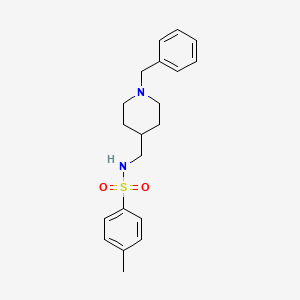

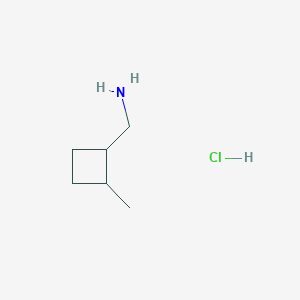

N-((1-benzylpiperidin-4-yl)methyl)-4-methylbenzenesulfonamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“N-((1-benzylpiperidin-4-yl)methyl)-4-methylbenzenesulfonamide” is a chemical compound that is part of a class of compounds known as muscarinic receptor 4 (m4) antagonists . These compounds are being studied for their potential in treating neurological diseases such as Alzheimer’s Disease, Lewy Body Dementia, Parkinson’s Disease, and others . The compound has a molecular weight of 312.38 .

Molecular Structure Analysis

The crystal structure of a similar compound, N′-(1-benzylpiperidin-4-yl)acetohydrazide, has been studied. It was found to be monoclinic Cc with unit cell parameters a = 14.1480 (3) Å, b = 14.1720 (4) Å, c = 27.6701 (7) Å, β = 96.956 (1)°, α = γ = 90° . The compound crystallized with four crystallographically unique molecules in the asymmetric unit .Wissenschaftliche Forschungsanwendungen

Analgesic Research

The compound has been investigated for its potential as an analgesic. Researchers have synthesized derivatives based on its structure to explore their efficacy in pain management. Given the challenges associated with long-term usage of opioids like morphine, novel compounds derived from Fentanyl, including this title compound, offer an avenue for developing potent analgesics with reduced side effects .

Muscarinic Receptor Antagonists

Some derivatives of this compound have been explored as muscarinic receptor 4 (m4) antagonists. These receptors play a crucial role in neurological diseases, and selective antagonists could potentially offer therapeutic benefits .

Fluorescent Sensors for Metal Ions

A Schiff base derivative, E-1-(((1-benzylpiperidin-4-yl)imino)methyl)naphthalenee-2-ol, has been synthesized based on this compound. It exhibits fluorescence response toward Cu^2+ ions. Such ligands can serve as “turn-on” sensors for metal ions, enabling their detection and quantification .

Zukünftige Richtungen

The future directions for the study of “N-((1-benzylpiperidin-4-yl)methyl)-4-methylbenzenesulfonamide” and similar compounds involve their potential use in treating neurological diseases. There is ongoing research into the development of these compounds with the aim of reducing side effects but maintaining potent analgesic effects .

Wirkmechanismus

Target of Action

The primary target of N-((1-benzylpiperidin-4-yl)methyl)-4-methylbenzenesulfonamide is Acetylcholinesterase . Acetylcholinesterase is an enzyme that catalyzes the breakdown of acetylcholine, a neurotransmitter, into choline and acetate. This process is crucial for the proper functioning of the nervous system.

Mode of Action

This interaction could potentially alter the breakdown of acetylcholine, thereby affecting the transmission of signals in the nervous system .

Biochemical Pathways

The compound likely affects the cholinergic pathway, given its interaction with Acetylcholinesterase. The cholinergic pathway is involved in many physiological functions, including muscle movement, breathing, heart rate, and learning and memory. By interacting with Acetylcholinesterase, the compound could potentially influence these functions .

Pharmacokinetics

These properties are crucial in determining the compound’s bioavailability, or the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action .

Result of Action

The molecular and cellular effects of the compound’s action are largely dependent on its interaction with Acetylcholinesterase and the subsequent impact on the cholinergic pathway. Potential effects could include changes in muscle movement, heart rate, and cognitive functions .

Eigenschaften

IUPAC Name |

N-[(1-benzylpiperidin-4-yl)methyl]-4-methylbenzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H26N2O2S/c1-17-7-9-20(10-8-17)25(23,24)21-15-18-11-13-22(14-12-18)16-19-5-3-2-4-6-19/h2-10,18,21H,11-16H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VLYBPKVKJAUTLA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)NCC2CCN(CC2)CC3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H26N2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

358.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-((1-benzylpiperidin-4-yl)methyl)-4-methylbenzenesulfonamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![9-benzyl-1,7-dimethyl-3-(3-methylbenzyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2494875.png)

![Tert-butyl N-[[8-(prop-2-enoylamino)spiro[3.4]octan-7-yl]methyl]carbamate](/img/structure/B2494879.png)

![[4-Oxo-6-(pyrimidin-2-ylsulfanylmethyl)pyran-3-yl] 2-(4-fluorophenyl)acetate](/img/structure/B2494883.png)

![1,3-Dimethyl-7-(3-methylbutyl)-8-[(4-methylpiperazin-1-yl)methyl]purine-2,6-dione](/img/structure/B2494885.png)

![3-{4-[(5-Methyl-1,3,4-oxadiazol-2-yl)methyl]piperazin-1-yl}-6-(pyridin-2-yl)pyridazine](/img/structure/B2494889.png)